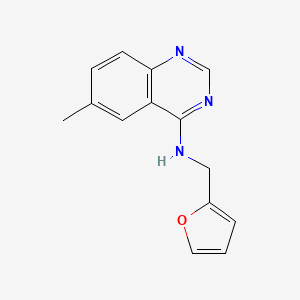
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an anilino group and a phenyl group attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Anilino-1-phenyltriazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of aniline with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Anilino-1-phenyltriazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(5-Anilino-1-phenyltriazol-4-yl)methanone
- 1-(5-Anilino-1-phenyltriazol-4-yl)propanone
- 1-(5-Anilino-1-phenyltriazol-4-yl)butanone
Uniqueness
1-(5-Anilino-1-phenyltriazol-4-yl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of anilino and phenyl groups attached to the triazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
1-(5-anilino-1-phenyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12(21)15-16(17-13-8-4-2-5-9-13)20(19-18-15)14-10-6-3-7-11-14/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOZHAKXPBSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]naphthalen-1-ol](/img/structure/B5582948.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5582953.png)
![4-methyl-3-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5582961.png)
![(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5582969.png)
![7,13-dioxa-1-thia-3-azadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B5582970.png)
![N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B5582975.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5582987.png)
![N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5582989.png)
![5,7-diethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5582997.png)
![2-{[(methylamino)carbonyl]amino}ethyl 1-naphthylcarbamate](/img/structure/B5583000.png)
![2-(2,4-dichlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5583002.png)
![2-oxo-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2H-chromene-3-carboxamide](/img/structure/B5583026.png)
![3-[(4-methoxy-4-phenyl-1-piperidinyl)methyl]-3-piperidinol dihydrochloride](/img/structure/B5583027.png)
